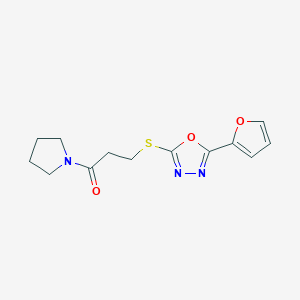![molecular formula C21H22N2O6S2 B285730 3,8-bis(1-pyrrolidinylsulfonyl)-6H-benzo[c]chromen-6-one](/img/structure/B285730.png)
3,8-bis(1-pyrrolidinylsulfonyl)-6H-benzo[c]chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8-bis(1-pyrrolidinylsulfonyl)-6H-benzo[c]chromen-6-one, commonly known as BIPPO, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BIPPO belongs to the class of benzo[c]chromen-6-one derivatives, which are known for their diverse biological activities.
Scientific Research Applications
BIPPO has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuropharmacology, and material science. In medicinal chemistry, BIPPO has been shown to exhibit potent antitumor activity against various cancer cell lines. In neuropharmacology, BIPPO has been found to have neuroprotective effects and to enhance cognitive function. In material science, BIPPO has been used as a building block for the synthesis of novel materials with unique optical and electronic properties.
Mechanism of Action
The exact mechanism of action of BIPPO is not fully understood. However, studies have suggested that BIPPO may exert its biological effects by modulating various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. BIPPO has also been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
BIPPO has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that BIPPO can induce cell cycle arrest and apoptosis in cancer cells. BIPPO has also been found to enhance the activity of antioxidant enzymes and to reduce oxidative stress in neuronal cells. In vivo studies have shown that BIPPO can improve cognitive function and reduce inflammation in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of BIPPO is its potent biological activity, which makes it a promising candidate for the development of novel therapeutics. BIPPO is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of BIPPO is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the toxicity and pharmacokinetics of BIPPO.
Future Directions
There are several future directions for the research of BIPPO. One area of interest is the development of BIPPO-based materials with unique optical and electronic properties. Another area of interest is the investigation of the potential applications of BIPPO in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of BIPPO and to optimize its pharmacokinetic properties for clinical use.
Synthesis Methods
The synthesis of BIPPO involves a multi-step process that starts with the reaction of 4-hydroxycoumarin with piperidine and para-toluenesulfonyl chloride to form 4-piperidinylsulfonyl-7-hydroxycoumarin. This intermediate is then reacted with 2,6-difluorobenzonitrile in the presence of potassium carbonate and copper(II) trifluoromethanesulfonate to yield BIPPO. The overall yield of this synthesis method is around 30%.
properties
Molecular Formula |
C21H22N2O6S2 |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
3,8-bis(pyrrolidin-1-ylsulfonyl)benzo[c]chromen-6-one |
InChI |
InChI=1S/C21H22N2O6S2/c24-21-19-13-15(30(25,26)22-9-1-2-10-22)5-7-17(19)18-8-6-16(14-20(18)29-21)31(27,28)23-11-3-4-12-23/h5-8,13-14H,1-4,9-12H2 |
InChI Key |
YGGFVYXOSUFBTN-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C=C(C=C4)S(=O)(=O)N5CCCC5)OC3=O |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C=C(C=C4)S(=O)(=O)N5CCCC5)OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone](/img/structure/B285648.png)
![N-[4-({[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide](/img/structure/B285649.png)
![2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B285650.png)
![1-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-3,3-dimethylbutan-2-one](/img/structure/B285654.png)
![3-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)propanamide](/img/structure/B285658.png)
![1-(Azepan-1-yl)-3-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-1-one](/img/structure/B285659.png)
![4-(3-{[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoyl)morpholine](/img/structure/B285660.png)
![2-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-phenoxyphenyl)ethanone](/img/structure/B285665.png)
![N-(2-chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B285666.png)
![N-(tert-butyl)-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B285667.png)
![3-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)propanamide](/img/structure/B285669.png)
![3-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-propionamide](/img/structure/B285670.png)
![3-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-phenyl-propionamide](/img/structure/B285673.png)
